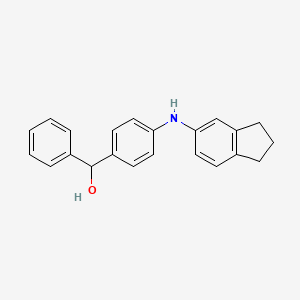
(4-((2,3-Dihydro-1H-inden-5-yl)amino)phenyl)(phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((2,3-Dihydro-1H-inden-5-yl)amino)phenyl)(phenyl)methanol is a complex organic compound that features a unique structure combining an indene moiety with an aminophenyl and phenylmethanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-((2,3-Dihydro-1H-inden-5-yl)amino)phenyl)(phenyl)methanol typically involves multi-step organic reactions. One common method starts with the preparation of 2,3-dihydro-1H-inden-5-amine, which is then reacted with 4-bromobenzyl alcohol under specific conditions to form the desired product. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and solvents like methanol or ethanol. The reaction mixture is usually heated to facilitate the formation of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are essential to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions
(4-((2,3-Dihydro-1H-inden-5-yl)amino)phenyl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: LiAlH4, sodium borohydride (NaBH4)
Substitution reagents: SOCl2, PBr3
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
(4-((2,3-Dihydro-1H-inden-5-yl)amino)phenyl)(phenyl)methanol has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical agents.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, making it valuable in the development of new chemical entities.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential as a drug candidate.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4-((2,3-Dihydro-1H-inden-5-yl)amino)phenyl)(phenyl)methanol involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or activation of signaling cascades that lead to desired biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways .
類似化合物との比較
Similar Compounds
(2,3-Dihydro-1H-inden-5-yl)amine: Shares the indene moiety but lacks the phenylmethanol group.
(4-Aminophenyl)(phenyl)methanol: Contains the aminophenyl and phenylmethanol groups but lacks the indene structure.
(4-Hydroxyphenyl)(phenyl)methanol: Similar structure but with a hydroxyl group instead of an amino group.
Uniqueness
The uniqueness of (4-((2,3-Dihydro-1H-inden-5-yl)amino)phenyl)(phenyl)methanol lies in its combined structural features, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
特性
分子式 |
C22H21NO |
|---|---|
分子量 |
315.4 g/mol |
IUPAC名 |
[4-(2,3-dihydro-1H-inden-5-ylamino)phenyl]-phenylmethanol |
InChI |
InChI=1S/C22H21NO/c24-22(17-5-2-1-3-6-17)18-10-12-20(13-11-18)23-21-14-9-16-7-4-8-19(16)15-21/h1-3,5-6,9-15,22-24H,4,7-8H2 |
InChIキー |
NOPHXCDIMMFVFL-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C1)C=C(C=C2)NC3=CC=C(C=C3)C(C4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


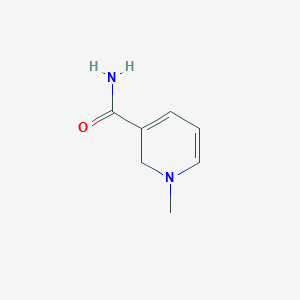
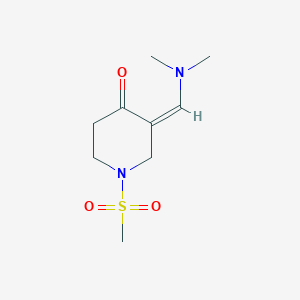
![2,4-Dichloropyrido[3,2-D]pyrimidine-6-carbaldehyde](/img/structure/B13087629.png)

![2-Phenyl-6-(trifluoromethyl)-1H-benzo[D]imidazole](/img/structure/B13087654.png)

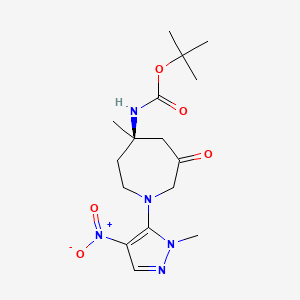
![3-(2,2,2-Trifluoroethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid](/img/structure/B13087666.png)

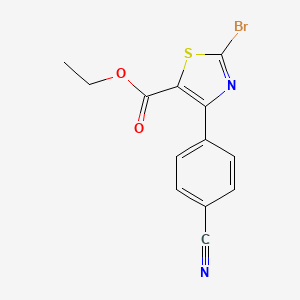
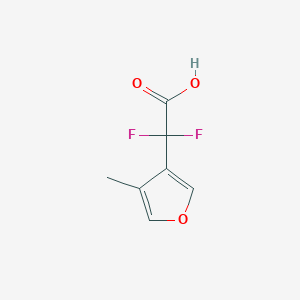
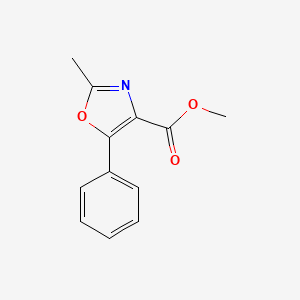

![Ethyl 3,6-difluorobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13087709.png)
